BenchChemオンラインストアへようこそ!

Crilvastatin

HMG-CoA Reductase Enzyme Inhibition Non-competitive

Crilvastatin (PMD 387) is a pyrrolidone-based, non-competitive inhibitor of HMG-CoA reductase—a critical differentiation from conventional competitive statins. This distinct binding mechanism enables dual inhibition of hepatic cholesterol synthesis and intestinal cholesterol absorption (reducing absorption coefficient from 78% to 38% in the RICO rat model), while outperforming simvastatin in enhancing LDL-to-bile salt conversion. Choose Crilvastatin for applications requiring allosteric modulation studies, cholesterol/bile acid homeostasis research, or as a high-purity reference standard (≥99.54%) for LC-MS/HPLC method development.

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
CAS No. 120551-59-9
Cat. No. B1669614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrilvastatin
CAS120551-59-9
SynonymsCrilvastatin;  PMD 387;  PMD-387;  PMD387; 
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2
InChIInChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9?,10?,11-/m0/s1
InChIKeyFXAAOALUHHXBSO-ILDUYXDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Crilvastatin (CAS 120551-59-9): A Pyrrolidone-Based, Non-Competitive HMG-CoA Reductase Inhibitor for Metabolic and Lipid Research


Crilvastatin (PMD 387) is a small molecule drug from the pyrrolidone family that functions as a non-competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. Unlike the majority of statins, which are competitive inhibitors structurally derived from fungal metabolites, Crilvastatin represents a distinct chemotype with a unique mode of enzyme inhibition [2]. This fundamental difference in binding mechanism underlies its distinct pharmacological profile, which includes the stimulation of low-density lipoprotein (LDL) uptake by hepatocytes and the enhancement of bile acid secretion [3].

Why Crilvastatin (CAS 120551-59-9) Cannot Be Interchanged with Conventional Statins


Conventional statins such as simvastatin, pravastatin, and atorvastatin are competitive inhibitors of HMG-CoA reductase that share a common mechanism of action centered on cholesterol synthesis inhibition [1]. Crilvastatin, in contrast, is a non-competitive inhibitor from the pyrrolidone family [2]. This mechanistic divergence leads to distinct and quantifiable differences in downstream cellular and physiological effects, particularly in the handling of LDL-cholesterol and bile acid metabolism. Substituting Crilvastatin with a conventional statin in an experimental or reference standard context would therefore fundamentally alter the outcome, as the two classes of compounds engage the target enzyme and downstream metabolic pathways through different mechanisms [3].

Quantitative Differentiation of Crilvastatin (CAS 120551-59-9) from Reference Compounds: Evidence for Scientific Selection


Mechanism of Action: Non-Competitive vs. Competitive HMG-CoA Reductase Inhibition

Crilvastatin is a non-competitive inhibitor of HMG-CoA reductase, whereas conventional statins such as simvastatin, lovastatin, and pravastatin are competitive inhibitors [1]. This distinction is critical because non-competitive inhibition is not surmountable by increasing substrate concentration, leading to a different pharmacological profile. While a direct IC50 value for Crilvastatin was not found in the accessible primary literature, its non-competitive mechanism has been consistently reported in multiple primary studies [2]. The competitive statin simvastatin has a reported IC50 of approximately 2.8 nM against rat microsomal HMG-CoA reductase [3].

HMG-CoA Reductase Enzyme Inhibition Non-competitive

Enhanced Bile Salt Conjugation vs. Simvastatin in Human Hepatocytes

In a direct head-to-head comparison using cultured human hepatocytes and Hep G2 cells, treatment with 50 μM Crilvastatin led to significantly higher quantities of [14C]-glyco- and [14C]-tauro-conjugated bile salts compared to treatment with an equal concentration of simvastatin [1]. This finding indicates that Crilvastatin more potently drives the catabolism of LDL-cholesterol into bile salts, a key pathway for cholesterol elimination.

Bile Acid Metabolism Hepatocyte Simvastatin

Increased Plasma Cholesterol Clearance via Selective LDL Uptake

In a normolipidemic rat model, Crilvastatin treatment increased low-density lipoprotein (LDL)-cholesterol uptake by the liver to a greater extent than high-density lipoprotein (HDL) uptake, resulting in an increase of up to 30% in the clearance of excess plasma cholesterol [1]. This selective enhancement of LDL clearance is a key differentiator, as it directly targets the atherogenic lipoprotein fraction.

LDL Receptor Cholesterol Clearance In Vivo

Inhibition of Intestinal Cholesterol Absorption

In genetically hypercholesterolemic (RICO) rats, a 10-week oral treatment with Crilvastatin (200 mg/kg/day) reduced the dietary cholesterol absorption coefficient from 78% in untreated animals to 38% [1]. This effect on intestinal cholesterol absorption is a secondary mechanism that complements the inhibition of hepatic cholesterol synthesis, contributing to the overall reduction in total plasma cholesterol input.

Cholesterol Absorption Intestine In Vivo

Reduction of Plasma Cholesterol in Hamsters

In hamsters fed a basal cholesterol-rich (0.2%) diet, 8 weeks of Crilvastatin treatment (200 mg/kg/day) reduced total plasma cholesterol by 20% [1]. This reduction was accompanied by a decrease in both LDL and HDL cholesterol fractions. While this magnitude of reduction is less than that typically observed with high-potency statins in similar models, it confirms Crilvastatin's in vivo lipid-lowering efficacy in a non-rodent species.

Plasma Cholesterol Hamster Model In Vivo

Optimized Research Applications for Crilvastatin (CAS 120551-59-9) Based on Its Differentiated Profile


Investigating Non-Competitive HMG-CoA Reductase Inhibition in Drug Discovery

For researchers exploring alternative modes of HMG-CoA reductase inhibition, Crilvastatin serves as a valuable chemical probe. Its non-competitive mechanism, established in multiple in vitro studies [1], provides a tool to study the enzyme's regulation and downstream effects independent of substrate competition. This is particularly relevant for characterizing the enzyme's allosteric modulation and for screening new chemical entities that may share this binding mode.

Studying Bile Acid Metabolism and Cholesterol Catabolism

Based on its demonstrated ability to enhance the conversion of LDL-cholesterol into conjugated bile salts, significantly outperforming simvastatin in this regard [2], Crilvastatin is an ideal compound for investigating the intersection of cholesterol and bile acid homeostasis. It can be used in hepatocyte models to dissect the pathways governing bile salt synthesis and secretion, offering a more potent stimulus for this arm of cholesterol catabolism compared to conventional statins.

Investigating the Role of Intestinal Cholesterol Absorption in Hypercholesterolemia Models

Crilvastatin's unique dual action of inhibiting both cholesterol synthesis and intestinal cholesterol absorption, as quantified in the RICO rat model (reducing absorption coefficient from 78% to 38%) [3], makes it a specific tool for studying the interplay between hepatic and intestinal cholesterol pools. It can be used to examine how modulating both pathways simultaneously affects overall plasma cholesterol homeostasis and atherosclerosis development.

Reference Standard for HPLC and LC-MS Assay Development

As a well-defined, small-molecule drug (C14H23NO3, MW 253.34) with available high-purity standards (e.g., ≥99.54%) , Crilvastatin is suitable for use as a reference standard in analytical chemistry applications. Its unique mass and retention time can aid in the development of HPLC and LC-MS methods for quantifying statin-class compounds or for studying its own pharmacokinetic properties in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crilvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.